An In-depth Technical Guide to 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic Acid: A Multifunctional Ligand for Advanced Applications
An In-depth Technical Guide to 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic Acid: A Multifunctional Ligand for Advanced Applications
Abstract
This technical guide provides a comprehensive overview of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid, a sophisticated heterocyclic compound built upon the renowned 1,10-phenanthroline scaffold. This molecule uniquely integrates the potent metal-chelating properties of phenanthroline with the functional versatility of an amide linker and a benzoic acid moiety. This strategic design yields a multifunctional ligand with significant potential in the development of fluorescent sensors, luminescent materials, and novel coordination complexes. This document details its chemical structure, a robust synthetic pathway, comprehensive characterization data, and explores its coordination chemistry and diverse applications for researchers, chemists, and professionals in drug development and materials science.
Introduction: The 1,10-Phenanthroline Privileged Scaffold
The 1,10-phenanthroline (phen) core is a cornerstone in coordination chemistry, celebrated for its rigid, planar structure and exceptional ability to form stable complexes with a vast range of metal ions.[1][2] Its bidentate N,N' donor set creates a highly stable five-membered chelate ring, making it a "privileged ligand" in fields from catalysis to supramolecular chemistry and theranostics.[1][3] The true power of the phenanthroline scaffold lies in its functional versatility; its aromatic backbone can be precisely decorated with various substituents to modulate its electronic, steric, and photophysical properties.[3]
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is an exemplary case of such functionalization. By introducing an N-substituted carbamoyl group at the 2-position, derived from benzoic acid, the molecule gains several strategic advantages:
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Enhanced Coordination Potential: The addition of the carboxylic acid group introduces a third potential binding site (an oxygen donor), transforming the ligand from a bidentate to a potential tridentate chelator.
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Tunable Solubility: The carboxylic acid moiety provides a handle for altering the molecule's solubility in aqueous or organic media through pH modulation or salt formation.
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Hydrogen Bonding Capability: The amide linkage (-CO-NH-) introduces a site for directed hydrogen bonding, influencing crystal packing and supramolecular assembly.
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Platform for Further Derivatization: The carboxylic acid can serve as a reactive site for conjugation to other molecules, surfaces, or biomolecules.
This guide elucidates the synthesis, properties, and applications of this highly versatile and promising chemical entity.
Synthesis and Characterization
The logical and most efficient synthesis of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid involves the formation of an amide bond between 2-amino-1,10-phenanthroline and phthalic anhydride. This reaction proceeds via a ring-opening mechanism of the anhydride by the amine, yielding the target phthalamic acid derivative.[4]
Synthetic Workflow
The synthesis is a two-step process starting from commercially available materials, with the synthesis of the 2-amino-1,10-phenanthroline precursor being the initial key step.
Caption: Synthetic workflow for 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Amino-1,10-phenanthroline (Precursor)
A robust method for synthesizing the amine precursor involves the conversion of 1,10-phenanthroline-2-one. In an aprotic solvent such as toluene, 1,10-phenanthroline-2-one is reacted with an alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine to form the corresponding sulfonate ester.[5] Without isolation, this intermediate is then heated with aqueous ammonia, which displaces the sulfonate group to yield 2-amino-1,10-phenanthroline.[5] The product can be purified by column chromatography.
Step 2: Synthesis of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid
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Dissolution: Dissolve 2-amino-1,10-phenanthroline (1.0 eq) in a suitable dry aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Anhydride: Add phthalic anhydride (1.05 eq) to the solution portion-wise while stirring at room temperature.[6]
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Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. The product, being an acid, may precipitate from the solution.
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Isolation: If a precipitate forms, it can be collected by vacuum filtration. If the product remains in solution, the solvent is removed under reduced pressure.
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Purification: The crude product is washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure product as a solid.
Characterization and Data
Confirmation of the chemical structure and purity is achieved through standard spectroscopic methods.
Caption: Chemical Structure of the title compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₃N₃O₃ | [7] |
| Molecular Weight | 343.34 g/mol | [7] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Storage | Store in a dry, dark place at 2-8 °C | [8] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenanthroline and benzene rings) in the 7.5-9.5 ppm range. Amide N-H proton as a broad singlet (>10 ppm). Carboxylic acid O-H proton as a very broad singlet (>12 ppm). |
| ¹³C NMR | Aromatic carbons in the 120-150 ppm range. Two distinct carbonyl carbons (amide and carboxylic acid) in the 165-175 ppm range. |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) ~3000 cm⁻¹. N-H stretch (amide) ~3300 cm⁻¹. Sharp C=O stretches (amide and acid) ~1700-1650 cm⁻¹. C=N and C=C stretches (aromatic) ~1600-1450 cm⁻¹. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 344.10, [M-H]⁻ at m/z 342.09 |
Coordination Chemistry and Molecular Properties
The unique architecture of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid dictates its behavior as a highly pre-organized ligand for metal ion complexation.[1]
Ligand Behavior and Chelation
The molecule is designed to act as a potential N,N,O-tridentate ligand. The two nitrogen atoms of the phenanthroline moiety and one of the oxygen atoms from the deprotonated carboxylate group can coordinate to a single metal center. This forms a stable complex involving two five-membered chelate rings, a structural motif known to exhibit high thermodynamic stability (the chelate effect).
Caption: Tridentate (N,N,O) chelation of a metal ion (Mⁿ⁺).
This coordination is expected to be particularly strong with transition metals such as Cu(II), Zn(II), and Cd(II), as well as platinum group metals like Ru(II) and Ir(III).[2][3][9] The rigid phenanthroline unit ensures that the coordinating atoms are held in an optimal geometry for binding, minimizing the entropic penalty upon complexation.
Photophysical Properties
Like many phenanthroline derivatives, this compound and its metal complexes are expected to exhibit interesting photophysical properties.[10]
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UV-Visible Absorption: The molecule will display strong absorption bands in the UV region (250-350 nm) corresponding to π-π* electronic transitions within the extensive aromatic system.
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Fluorescence: The phenanthroline core is known to be fluorescent.[11][12] The emission properties are highly sensitive to the local environment and, crucially, to the presence of coordinated metal ions. Binding to certain metal ions, particularly closed-shell ions like Zn²⁺ or Cd²⁺, often leads to a significant enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF), forming the basis for its use as a sensor.[9] Conversely, coordination to paramagnetic metal ions may quench the fluorescence.
Applications and Future Directions
The multifunctional nature of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid opens doors to a variety of high-value applications.
Fluorescent Chemosensors
The primary and most promising application is in the development of selective and sensitive fluorescent sensors for metal ions.[9][13] Upon selective binding of a target metal ion (e.g., Zn²⁺ or Cd²⁺), the ligand's conformational rigidity increases, and photoinduced electron transfer (PET) quenching pathways can be suppressed, resulting in a "turn-on" fluorescent response.[9][13] The benzoic acid group can be used to improve water solubility, making it suitable for applications in biological or environmental samples.
Luminescent Materials and OLEDs
As a ligand, it can be used to construct highly luminescent metal complexes, particularly with Ru(II) or Ir(III).[3] These complexes can exhibit strong metal-to-ligand charge transfer (MLCT) transitions, making them suitable as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) or as components in other optical materials.[10][11]
Bio-imaging and Theranostics
Phenanthroline-based molecules are well-documented DNA intercalators.[1][14] Metal complexes of this ligand could be explored as agents for cellular imaging, tracking biological processes, or even as potential anticancer therapeutics that target DNA.[3][15] The carboxylic acid functionality provides a convenient point of attachment for biomolecules to create targeted drug delivery systems.
Conclusion
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is a meticulously designed molecule that leverages the robust and versatile 1,10-phenanthroline platform. The strategic incorporation of an amide linker and a benzoic acid moiety creates a highly pre-organized, potentially tridentate ligand with tunable properties. Its straightforward synthesis and compelling physicochemical characteristics, especially its anticipated fluorescence response to metal ion binding, position it as a valuable building block for the next generation of chemical sensors, advanced luminescent materials, and bio-inspired coordination complexes. This guide provides the foundational knowledge for researchers and scientists to explore and harness the full potential of this remarkable compound.
References
- Herriot-Watt University. (2021, November 18). Direct C-H Functionalization of Phenanthrolines.
- The Pharmaceutical and Chemical Journal. A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle.
-
MySkinRecipes. 4-(1H-imidazo[4,5-f][16][17]phenanthrolin-2-yl)benzoic acid. Available from:
- ChemScene. 175602-10-5 | 2-((2-Acetylthiophen-3-yl)carbamoyl)benzoic acid.
- BLDpharm. 63296-75-3|2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid.
- SciSpace. (2015). Synthetic method for 2-amino-1,10-phenanthroline.
- ACS Publications. (2022, September 18). Theoretical Insights into Phenanthroline-Based Ligands toward the Separation of Am(III)/Eu(III). Inorganic Chemistry.
- Google Patents. Novel method for synthesizing 1,10-phenanthroline-2-amine.
- ResearchGate. (2025, October 17). Spectroelectrochemical Properties of 1,10‐Phenanthroline Substituted by Phenothiazine and Carbazole Redox‐active Units.
- ResearchGate. Coordination Compounds of Substituted 1,10-Phenanthrolines and Related Dipyridyls. I. Synthesis of 2,9-Dimethyl-1,10-phenanthroline.
- ResearchGate. (2025, August 6). Crystal structure of (E)-2-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-methylphenol monohydrate, C20H15N3O·H2O.
-
PubChem. 4-(1H-imidazo[4,5-f][16][17]phenanthrolin-2-yl)benzoic acid. Available from:
-
PubMed. (2005, November 28). [16][17]-Phenanthrolin-2-yl ketones and their coordination chemistry. Inorganic Chemistry. Available from:
- Organic Chemistry Portal. Phthalimides.
- ACS Publications. (2024, May 15). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews.
- Alfa Chemistry. Phenanthroline Ligands - Catalysts.
- PubMed. (2025, March 5). Colorimetric fluorescence of the 1,10-phenantholineyl-imidazole sensor probe for the selective detection of Zn2+ and Cd2+ ions.
- UCHEM. (2025, August 22). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design.
- NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone).
- Asian Publication Corporation. Reaction of Phthalic Anhydride and Ethylenediamine.
- Semantic Scholar. (2016). A Novel 1, 10-Phenanthroline-Based Fluorescent Probe for Selective Detection of D-3-HB.
- MDPI. (2024, January 24). Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties.
- Wikipedia. Phthalic anhydride.
- (2024, March 18). Synthesis and spectroscopic characterization of selected water-soluble ligands based on 1,10-phenanthroline core.
-
Royal Society of Chemistry. Study on interaction between a new fluorescent probe 2-methylbenzo[b][16][17]phenanthrolin-7(12H)-one and BSA. Analyst. Available from:
- Baghdad Science Journal. Complexes of Some Transition Metal with 2-Benzoyl thiobenzimidazole and 1,10-Phenanthroline and Studying their Antibacterial Activity.
- The reaction of phthalic anhydride and amines yielding transient amides and phthalimides.
- ResearchGate. 1,10-Phenanthroline: A versatile building block for the construction of ligands for various purposes.
- TopSCHOLAR. (2020, September 24). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds.
- Taylor & Francis. Phenanthroline – Knowledge and References.
- ResearchGate. (2025, August 6). A novel phenanthroline[9,10-d] imidazole-based fluorescent sensor for Hg2+ with “turn-on” fluorescence response.
- Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. myuchem.com [myuchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 7. 63296-75-3|2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. Colorimetric fluorescence of the 1,10-phenantholineyl-imidazole sensor probe for the selective detection of Zn2+ and Cd2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid [myskinrecipes.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. tpcj.org [tpcj.org]
- 15. mdpi.com [mdpi.com]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. researchgate.net [researchgate.net]
